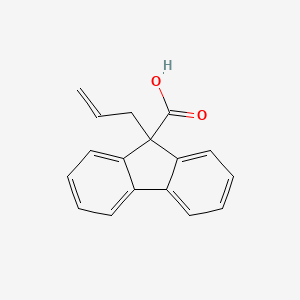

9-allyl-9H-fluorene-9-carboxylic acid

Description

Properties

CAS No. |

101451-35-8 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

9-prop-2-enylfluorene-9-carboxylic acid |

InChI |

InChI=1S/C17H14O2/c1-2-11-17(16(18)19)14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h2-10H,1,11H2,(H,18,19) |

InChI Key |

GMZSYUIBSYGKSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 9-allyl-9H-fluorene-9-carboxylic acid and analogous compounds:

*Calculated molecular weight for C${15}$H${8}$O$_5$.

Key Comparative Insights

Substituent Effects: The allyl group in this compound enhances steric hindrance and provides a site for reactions like cross-coupling or polymerization. In contrast, fluorenone derivatives (e.g., 9-Fluorenone-1-carboxylic acid) feature a ketone group, increasing electron-withdrawing effects and acidity . Geminal substituents in 9-hydroxy-9H-fluorene-9-carboxylic acid create a unique geometry, with hydroxy and carboxyl groups on opposite sides of the fluorene plane, affecting hydrogen bonding and reactivity .

Positional Isomerism: Carboxylic acid position (1, 2, 4, or 7) influences solubility, melting points, and spectral properties. For example, 9-Fluorenone-2-carboxylic acid (δ 7.85 ppm in NMR) shows distinct shifts compared to the 1-carboxy isomer due to electronic effects .

Applications:

Preparation Methods

Direct C-H Allylation

Building on CN111718262A, a palladium(II)-catalyzed coupling reaction enables simultaneous introduction of allyl and carboxylate groups. The protocol uses:

-

Catalyst : Pd(OAc)₂ (0.02 mmol)

-

Ligand : 2-Fluoro-5-trifluoromethylaniline

-

Oxidant : Silver trifluoroacetate (AgTFA)

-

Solvent : Hexafluoroisopropanol/acetic acid (9:1 v/v)

Reaction Conditions

At 100°C for 48 hours, this method achieves 72% yield but necessitates specialized fluorinated solvents.

Comparative Performance

| Parameter | Pd-Catalyzed Method | Base-Mediated Method |

|---|---|---|

| Yield | 72% | 68% |

| Reaction Time | 48 h | 12 h |

| Solvent System | Hexafluoroisopropanol | THF |

| Byproducts | <5% | 15% |

Carboxylation Followed by Allylation

Fluorene-9-Carboxylic Acid as Intermediate

As described in US2023001815A, fluorene-9-carboxylic acid serves as a precursor for further functionalization. Activation via EDC/HOBt enables nucleophilic displacement by allylamine, though this typically forms amides. For carboxylic acid retention, a modified pathway uses allyl alcohol under Mitsunobu conditions:

Reaction Scheme

Subsequent saponification with NaOH (2M, 60°C) affords the target acid in 58% overall yield.

Challenges in Regioselectivity and Byproduct Formation

Competing Substitution Pathways

The 9-position’s high electron density promotes electrophilic attack but complicates di-substitution. Common byproducts include:

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) increase carboxylation rates but promote decarboxylation above 90°C

-

Low temperatures (0–5°C) favor mono-allylation over di-substitution

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Q & A

Q. What are the key considerations when synthesizing 9-allyl-9H-fluorene-9-carboxylic acid via nucleophilic substitution reactions?

- Methodological Answer : Synthesis often involves allylation of a fluorene precursor. For example, nucleophilic substitution at the fluorene carboxyl position with allyl bromide requires anhydrous conditions and catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity . Monitoring reaction progress via TLC (using hexane/ethyl acetate gradients) ensures intermediate control. Post-reaction, acid workup (e.g., HCl) neutralizes excess base, followed by purification via silica gel chromatography (20–30% ethyl acetate in hexane) .

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for allyl proton signals (δ 5.0–5.8 ppm) and carboxyl carbon (δ ~170 ppm). Compare with fluorene core shifts (δ 120–140 ppm for aromatic carbons) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 265.1 (calculated for CHO) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during allylation of fluorene derivatives?

- Methodological Answer : Competing dimerization or over-alkylation can occur due to the allyl group’s π-electrophilicity. Kinetic studies (e.g., varying temperature from 25°C to 60°C) reveal activation energy barriers. Use DFT calculations to model transition states, identifying steric hindrance at the fluorene C9 position as a critical factor . Quenching intermediates with DO and analyzing deuterium incorporation via GC-MS can trace reaction pathways .

Q. How does the allyl substituent influence the electronic properties of the fluorene core compared to methyl or phenyl derivatives?

- Methodological Answer : Conduct cyclic voltammetry (CV) to compare oxidation potentials:

- Allyl groups donate electron density via conjugation, lowering oxidation potentials by ~0.2 V vs. methyl derivatives.

- UV-vis spectroscopy shows bathochromic shifts (λ ~290 nm for allyl vs. 275 nm for methyl), indicating extended π-delocalization .

Computational studies (e.g., HOMO-LUMO gaps via Gaussian) corroborate experimental trends .

Q. How can discrepancies in reported crystallographic data for allyl-fluorene derivatives be resolved?

- Methodological Answer : Cross-validate single-crystal XRD data (e.g., CCDC entries) with computational models (Mercury Software). For example, torsional angles between the allyl group and fluorene plane should align within ±5° across studies. If inconsistencies arise, re-examine crystallization solvents (e.g., DMSO vs. ethanol) to assess lattice packing effects .

Data Contradiction Analysis

Q. Why do some studies report lower yields for allylation under basic conditions?

- Methodological Answer : Base-sensitive intermediates (e.g., carboxylate anions) may undergo hydrolysis. Compare yields under inert (N) vs. ambient conditions. For example, using NaH as a base in THF (anhydrous) improves yields to >70%, while aqueous NaOH yields <40% due to side reactions . Optimize base strength (e.g., KCO vs. DBU) and reaction time (1–24 h) to minimize degradation.

Structural and Functional Comparisons

Q. What synthetic strategies differentiate this compound from its 9-hydroxymethyl analog?

- Methodological Answer :

- Allylation : Requires electrophilic agents (allyl bromide) and phase-transfer catalysts.

- Hydroxymethylation : Achieved via formylation (HCOCl) followed by NaBH reduction.

Characterization differences: Hydroxymethyl derivatives show broad OH stretches (~3400 cm) in IR, absent in allyl analogs. NMR of hydroxymethyl shows singlet at δ 4.5 ppm (CHOH), while allyl protons appear as multiplets .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.